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Compound of Interest

Compound Name: (+)-beta-Irone

Cat. No.: B12758600 Get Quote

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR) and mass spectrometry (MS) data for (+)-β-Irone. Designed for researchers, scientists,

and professionals in drug development, this document presents quantitative data in structured

tables, details experimental protocols, and visualizes relevant biochemical pathways. While

specific high-resolution spectral data for the dextrorotatory enantiomer, (+)-β-Irone, is not

widely published, the provided data for the closely related structural isomer, β-ionone, serves

as a robust reference.

Spectroscopic Data
The spectroscopic data presented below is primarily based on the analysis of β-ionone, a

closely related isomer of β-irone. The structural similarity suggests that the spectral

characteristics will be very similar, with minor variations in chemical shifts and fragmentation

patterns possible.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The following tables summarize the ¹H and ¹³C NMR chemical shifts for β-ionone, which are

expected to be very similar to those of (+)-β-Irone.

Table 1: ¹H NMR Chemical Shift Data for β-Ionone[1]
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Atom Name Chemical Shift (ppm) Multiplicity

H7 7.27 d

H8 6.12 d

H10 2.29 s

H2 2.04 t

H5 1.71 s

H3 1.59 m

H4 1.45 m

H12 1.03 s

H13 1.03 s

H6 0.90 d

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Chemical Shift Data for β-Ionone[1]
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Atom Number Chemical Shift (ppm)

C9 198.4

C1 137.1

C7 135.9

C8 129.9

C6 125.4

C2 39.8

C4 34.2

C11 33.0

C12 28.8

C13 28.8

C10 27.2

C5 21.8

C3 18.9

Solvent: CDCl₃, Reference: TMS

Electron ionization mass spectrometry (EI-MS) of β-ionone reveals a distinct fragmentation

pattern that is characteristic of its molecular structure. The molecular ion peak and major

fragment ions are summarized in the table below.

Table 3: Mass Spectrometry Data for β-Ionone[2]
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m/z Relative Intensity (%) Proposed Fragment

206 25 [M]⁺ (Molecular Ion)

191 100 [M - CH₃]⁺

177 15 [M - C₂H₅]⁺

163 20 [M - C₃H₇]⁺

149 10 [M - C₄H₉]⁺

136 30 Retro-Diels-Alder Fragment

121 45 [C₉H₁₃]⁺

93 35 [C₇H₉]⁺

43 80 [CH₃CO]⁺

Experimental Protocols
The following protocols provide a general framework for the acquisition of NMR and MS data

for compounds like (+)-β-Irone.

This protocol is based on standard procedures for the analysis of terpenoids.

Sample Preparation:

Dissolve approximately 5-10 mg of the purified (+)-β-Irone sample in 0.6-0.7 mL of

deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband

probe.
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Tune and match the probe for both ¹H and ¹³C frequencies.

Shim the magnetic field to achieve optimal resolution and lineshape.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters:

Pulse sequence: zg30

Spectral width: 12-16 ppm

Acquisition time: 2-3 seconds

Relaxation delay: 1-2 seconds

Number of scans: 16-64

¹³C NMR Acquisition:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

Typical parameters:

Pulse sequence: zgpg30

Spectral width: 200-220 ppm

Acquisition time: 1-2 seconds

Relaxation delay: 2-5 seconds

Number of scans: 1024-4096

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).
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Phase correct the spectra.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

This protocol is based on standard procedures for the analysis of volatile compounds in

essential oils.

Sample Preparation:

Prepare a dilute solution of (+)-β-Irone (e.g., 100 ppm) in a volatile solvent such as hexane

or dichloromethane.

GC Instrument Setup:

Use a gas chromatograph equipped with a capillary column suitable for terpenoid analysis

(e.g., DB-5ms, HP-5ms).

Set the injection port temperature to 250 °C.

Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).

Program the oven temperature as follows: initial temperature of 60 °C, hold for 2 minutes,

then ramp to 240 °C at a rate of 3 °C/min, and hold for 5 minutes.

MS Instrument Setup:

Use a mass spectrometer with an electron ionization (EI) source.

Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C.

Set the electron energy to 70 eV.

Scan a mass range of m/z 40-400.

Data Acquisition and Analysis:

Inject 1 µL of the prepared sample into the GC-MS system.
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Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

Identify the peak corresponding to (+)-β-Irone based on its retention time.

Analyze the mass spectrum to determine the molecular ion and the fragmentation pattern.

Biosynthesis of β-Irone
β-Irone is biosynthesized in plants through the enzymatic cyclization of an acyclic precursor,

pseudoionone. This process is a key step in the formation of various irone isomers.

Geranyl pyrophosphate (GPP) Farnesyl pyrophosphate (FPP)Isopentenyl pyrophosphate
isomerase (IspA)Isopentenyl pyrophosphate (IPP) Geranylgeranyl

pyrophosphate synthase (CrtE)
Geranylgeranyl

pyrophosphate (GGPP) Phytoene synthase (CrtB) Phytoene Phytoene desaturase (CrtI) Lycopene Carotenoid cleavage
dioxygenase 1 (CCD1) Pseudoionone Irone cyclase (+)-β-Irone

Click to download full resolution via product page

Caption: Biosynthetic pathway of (+)-β-Irone from precursor molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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